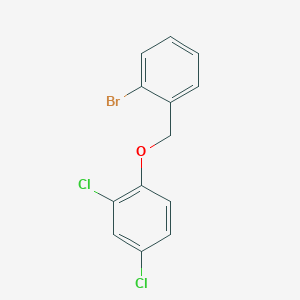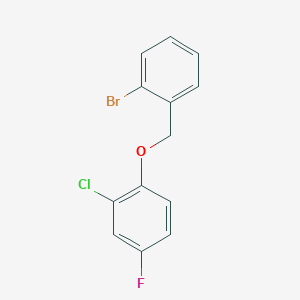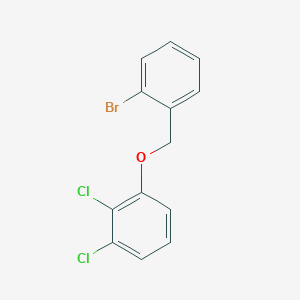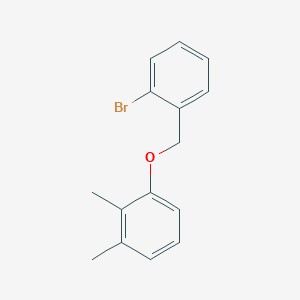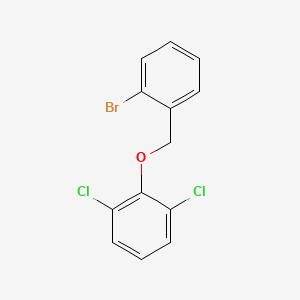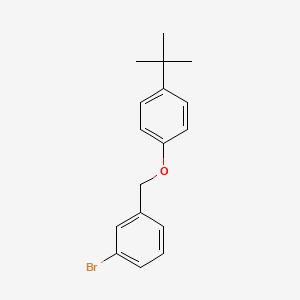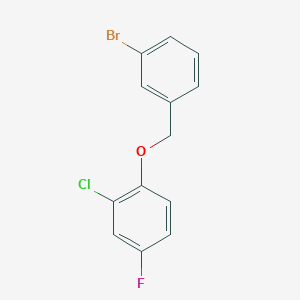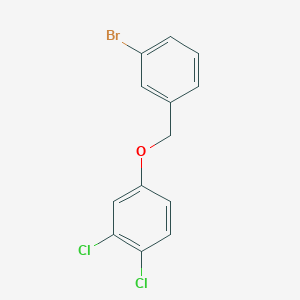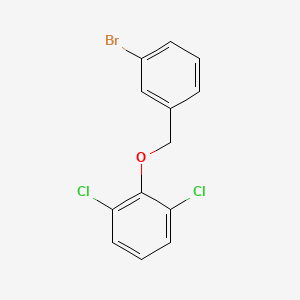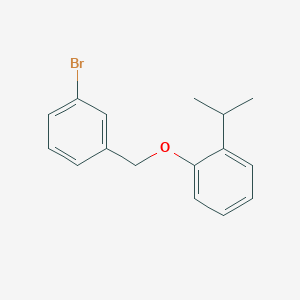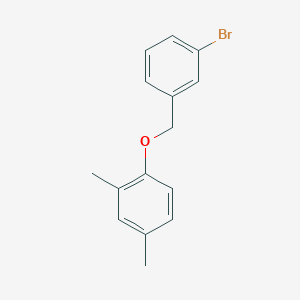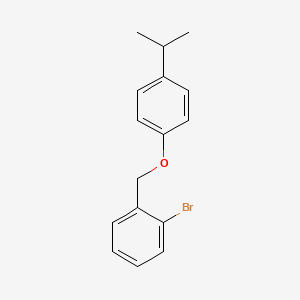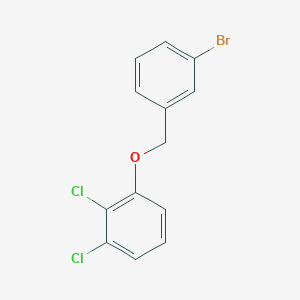
3-Bromobenzyl-(2,3-dichlorophenyl)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobenzyl-(2,3-dichlorophenyl)ether is an organic compound characterized by the presence of a bromobenzyl group and a dichlorophenyl ether group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(2,3-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,3-dichlorophenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated under reflux to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 3-Bromobenzyl-(2,3-dichlorophenyl)ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as diethylzinc (Et2Zn) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be employed in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromobenzyl-(2,3-dichlorophenyl)carboxylic acid
Reduction: 3-Bromobenzyl-(2,3-dichlorophenyl)methane
Substitution: 3-Iodobenzyl-(2,3-dichlorophenyl)ether or 3-Fluorobenzyl-(2,3-dichlorophenyl)ether
科学的研究の応用
3-Bromobenzyl-(2,3-dichlorophenyl)ether has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-Bromobenzyl-(2,3-dichlorophenyl)ether exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would need to be determined through detailed experimental studies.
類似化合物との比較
3-Bromobenzyl-(2,3-dichlorophenyl)ether can be compared with other similar compounds, such as:
3-Bromobenzyl-(2,4-dichlorophenyl)ether
3-Bromobenzyl-(2,5-dichlorophenyl)ether
3-Bromobenzyl-(3,4-dichlorophenyl)ether
These compounds differ in the position of the chlorine atoms on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of substituents, which may confer distinct properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
1-[(3-bromophenyl)methoxy]-2,3-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-4-1-3-9(7-10)8-17-12-6-2-5-11(15)13(12)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGOYLWSDIBPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
